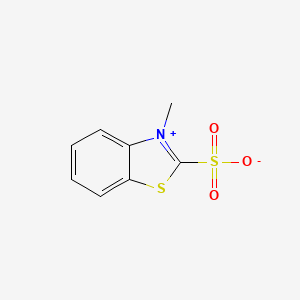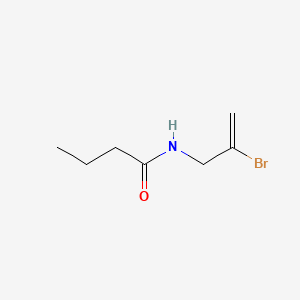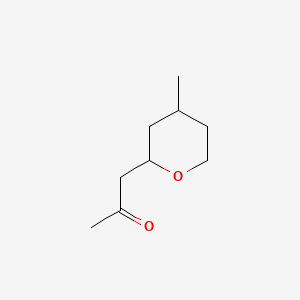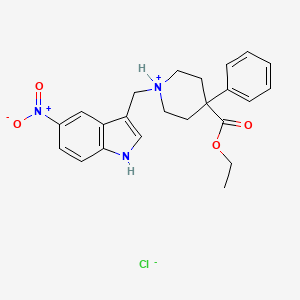
3-Methyl-2-sulphonatobenzothiazolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1,3-benzothiazol-3-ium-2-sulfonate is a chemical compound with the molecular formula C8H8INS. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,3-benzothiazol-3-ium-2-sulfonate typically involves the reaction of 2-mercaptoaniline with acid chlorides. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-1,3-benzothiazol-3-ium-2-sulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
3-methyl-1,3-benzothiazol-3-ium-2-sulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other benzothiazole derivatives.
Biology: This compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-methyl-1,3-benzothiazol-3-ium-2-sulfonate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 3-methyl-1,3-benzothiazol-3-ium-2-sulfonate include:
- 2,3-dimethylbenzothiazolium iodide
- 3-methyl-2-[4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butyl]-1,3-benzothiazol-3-ium diiodide .
Uniqueness
What sets 3-methyl-1,3-benzothiazol-3-ium-2-sulfonate apart from these similar compounds is its unique sulfonate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other benzothiazole derivatives may not be as effective .
Propiedades
Número CAS |
4329-95-7 |
|---|---|
Fórmula molecular |
C8H7NO3S2 |
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
3-methyl-1,3-benzothiazol-3-ium-2-sulfonate |
InChI |
InChI=1S/C8H7NO3S2/c1-9-6-4-2-3-5-7(6)13-8(9)14(10,11)12/h2-5H,1H3 |
Clave InChI |
FIJVCJCTVIZODF-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C(SC2=CC=CC=C21)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)

![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)

![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)
![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopropyl-2-hydroxy-2-phenylacetate](/img/structure/B13740512.png)


